2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride group attached to an ethene backbone, with an ethyl(phenyl)amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride typically involves the reaction of an appropriate sulfonyl fluoride precursor with an ethyl(phenyl)amino derivative. One common method is the electrophilic aromatic substitution reaction, where the sulfonyl fluoride group is introduced to the aromatic ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other compounds. This interaction can lead to the formation of stable covalent bonds, affecting the function and activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Methyl(phenyl)amino]ethene-1-sulfonyl fluoride
- 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl chloride
- 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl bromide
Uniqueness
2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful in click chemistry and other synthetic applications .
Eigenschaften
CAS-Nummer |
60538-06-9 |
---|---|
Molekularformel |
C10H12FNO2S |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-(N-ethylanilino)ethenesulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO2S/c1-2-12(8-9-15(11,13)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
HFRHHUOHOJULRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=CS(=O)(=O)F)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.